Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Neuroscience GABA-A Receptor Pharmacology Drug Discovery

Researchers requiring a halogenated benzofuran scaffold with proven biological selectivity face supply chain inconsistency for analogs. Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (CAS 54802-09-4) resolves this by providing a strategically differentiated core unavailable with non-halogenated variants. - Enables GABA-A α5 subunit probing with 5.8-fold selectivity over α2 (Ki=1.90 nM). - C5-Br handle supports Pd-catalyzed library diversification inaccessible to C5-H or C5-F analogs. - Serves as a heavy-atom derivative for macromolecular crystallography phasing. Supplied with full analytical certification, ensuring batch-to-batch consistency for CNS drug discovery and structural biology programs.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
CAS No. 54802-09-4
Cat. No. B1606031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
CAS54802-09-4
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
InChIInChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
InChIKeyOVAAPYPWGNIIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-Bromo-1-Benzofuran-2-Carboxylate: Multifunctional Benzofuran Scaffold


Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (CAS 54802-09-4; MFCD02855152) is a halogenated heterocyclic building block characterized by a benzofuran core substituted with a C3-amino group, a C5-bromo group, and a C2-methyl ester. The bromine atom at position 5 serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methyl ester enables scaffold elaboration through hydrolysis, amidation, or reduction pathways. Benzofurans are a privileged pharmacophore in medicinal chemistry [1], and specific substitution patterns critically influence both biological activity and physicochemical properties. The presence of a bromine atom, in particular, is associated with enhanced cytotoxicity in halogeno-benzofuran derivatives [2].

Privileged pharmacophore: Benzofuran core with C3-amino and C2-methyl ester supports medicinal chemistry diversification.
Synthetic handle: C5-bromo enables cross-coupling for library synthesis and late-stage functionalization.
Bioactivity context: Halogeno-benzofuran scaffold reported to support receptor-binding and cytotoxicity SAR studies.

Methyl 3-Amino-5-Bromo-1-Benzofuran-2-Carboxylate: Why Analogs Cannot Substitute


Substitution on the benzofuran core is not merely a matter of synthetic convenience; it fundamentally dictates the compound's interaction with biological targets. The bromine atom at the C5 position imparts distinct physicochemical properties—such as altered electron density, steric bulk, and halogen bonding potential—that influence both target engagement and downstream synthetic utility. For example, the unsubstituted analog (methyl 3-amino-1-benzofuran-2-carboxylate, CAS 57805-85-3) lacks the bromine handle entirely, precluding any post-functionalization at this position. Similarly, substituting bromine with fluorine or chlorine alters both reactivity (e.g., leaving group ability in cross-couplings) and the compound's pharmacokinetic profile [1]. The C3-amino group is equally critical for biological activity, enabling key hydrogen-bonding interactions that are absent in deaminated or N-alkylated analogs [2]. Therefore, generic benzofuran-2-carboxylates cannot be interchanged without risking both synthetic failure and loss of the specific biological activity observed for the 5-bromo-3-amino substitution pattern.

Analog mismatch Unsubstituted benzofuran (CAS 57805-85-3) lacks the C5-bromo handle, precluding cross-coupling diversification.
Halogen swap Fluoro/chloro analogs may shift reactivity and target engagement profile; bromine's leaving-group ability and steric bulk are specific.
Amino group loss Deaminated or N-alkylated analogs may forfeit critical hydrogen-bond interactions that influence receptor recognition.

Methyl 3-Amino-5-Bromo-1-Benzofuran-2-Carboxylate: Quantitative Performance Evidence


GABA-A Receptor α5 vs. α2 Subtype Selectivity

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate exhibits a high binding affinity for the GABA-A receptor alpha-5/beta-2/gamma-2 subtype with a Ki value of 1.90 nM [1]. Crucially, this compound demonstrates a 5.8-fold selectivity for the alpha-5 subtype over the alpha-2/beta-2/gamma-2 subtype, where its Ki is 11 nM [1]. This represents a quantifiable differentiation from structurally related benzofurans lacking the 3-amino-5-bromo substitution pattern, which typically show lower affinity and less pronounced subtype selectivity [2]. While head-to-head data against a specific named comparator is limited, the observed sub-nanomolar to low nanomolar affinity is characteristic of potent GABA-A receptor ligands and is attributed to the specific substitution pattern that facilitates key interactions within the receptor's binding pocket.

GABA-A α5 vs. α2 selectivity
Cross-study comparable
Ki α5 = 1.90 nM; Ki α2 = 11 nM
5.8-fold selectivity for α5
Supports α5-subtype pharmacology studies; substitution pattern linked to affinity.
Comparison against unsubstituted benzofuran scaffolds; direct comparator data limited.
Neuroscience GABA-A Receptor Pharmacology Drug Discovery

5-Bromo Substituent and Cytotoxic Potency in Benzofurans

Structure-Activity Relationship (SAR) studies on a series of benzofuran derivatives demonstrate that the presence of a bromine atom, particularly when introduced to the benzofuran system, correlates with increased cytotoxic activity against cancer cell lines [1]. Specifically, SAR analysis indicated that bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells [1]. While this is a class-level inference for the 5-bromo-3-amino substitution pattern, it provides a key rationale for why this compound is prioritized over non-halogenated or differently halogenated analogs for anticancer screening programs.

Cytotoxicity SAR trend
Class-level inference
Brominated benzofurans show reported increase in cytotoxic readouts across tested cell lines.
Supports screening-library inclusion; 5-bromo analog may offer higher response probability.
SAR trend from series; direct quantification for this compound not available.
Oncology Medicinal Chemistry Structure-Activity Relationship

5-Bromo as a Synthetic Handle for Divergent Functionalization

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (CAS 54802-09-4) provides a key synthetic advantage over its unsubstituted analog (methyl 3-amino-1-benzofuran-2-carboxylate, CAS 57805-85-3) due to the presence of the 5-bromo group. This aryl bromide is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are not feasible with the unsubstituted analog [1]. This allows for the rapid generation of diverse libraries of 5-substituted benzofuran derivatives from a common intermediate, accelerating lead optimization efforts. Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallographic phasing in structural biology studies [2].

C5 synthetic handle
Direct head-to-head
Enables Suzuki, Sonogashira, Buchwald-Hartwig couplings at C5.
Divergent functionalization possible; non-brominated analog (CAS 57805-85-3) lacks this handle.
Standard Pd-catalyzed conditions; heavy-atom phasing also feasible.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Methyl 3-Amino-5-Bromo-1-Benzofuran-2-Carboxylate: Research Applications & Procurement


GABA-A Receptor Subtype-Selective Tool Compound

This compound is ideally suited for use as a pharmacological tool in neuroscience research to probe the function of GABA-A receptor alpha-5 subunits. Its high affinity (Ki = 1.90 nM) and 5.8-fold selectivity over alpha-2-containing receptors [1] enable the dissection of alpha-5 specific roles in cognition, anxiety, and memory without confounding effects from other GABA-A subtypes. Procurement for electrophysiology, radioligand binding assays, and in vivo behavioral studies in academic or pharmaceutical neuroscience units is strongly supported by this quantitative selectivity profile.

Diversifiable Building Block for Library Synthesis

Due to the presence of the C5-bromo handle, methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate serves as a strategic core scaffold for generating diverse compound libraries via palladium-catalyzed cross-coupling [2]. This is a clear advantage over the non-halogenated analog (CAS 57805-85-3). Procurement for medicinal chemistry campaigns focused on CNS or oncology targets allows for rapid exploration of chemical space at the 5-position, accelerating the hit-to-lead process. The methyl ester provides an additional point for diversification via hydrolysis and subsequent amide coupling.

Oncology Screening with Brominated Benzofurans

Given the SAR findings that bromine substitution on the benzofuran core correlates with enhanced cytotoxicity [3], this compound is a high-priority inclusion in focused screening libraries for anticancer drug discovery. It should be prioritized over non-halogenated or fluoro/chloro analogs in initial high-throughput screens against panels of human tumor cell lines, such as leukemia, breast, and cervical cancer models, to maximize the probability of identifying a potent hit from the benzofuran chemical class.

Heavy-Atom Derivative for X-ray Crystallography

The bromine atom provides anomalous scattering for phasing in macromolecular X-ray crystallography. This compound can be used as a heavy-atom derivative or soaked into protein crystals of benzofuran-binding targets to facilitate structure determination [4]. This application is not possible with non-halogenated or fluorine-substituted analogs, providing a specific, procurement-relevant advantage for structural biology core facilities and research groups focused on target-based drug design.

Application
Selection Property
Validation Focus
GABA-A α5 pharmacology studies
Subtype selectivity profile
α5 vs α2 binding selectivity review
Divergent library synthesis
C5-bromo synthetic handle
Cross-coupling feasibility review
Oncology-focused screening libraries
Brominated benzofuran scaffold
Cell-line cytotoxicity screening
X-ray crystallography phasing
Bromine anomalous scattering
Heavy-atom derivatization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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